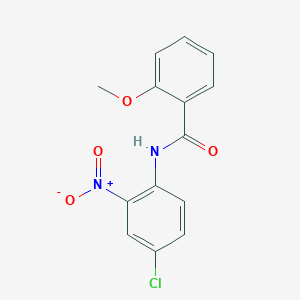![molecular formula C19H13BrClNO B5204670 6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204670.png)
6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, also known as BCQ, is a chemical compound that belongs to the family of quinolines. It has been synthesized and extensively studied for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of 6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in laboratory experiments is its high potency and selectivity towards cancer cells. However, its low solubility and stability in aqueous solutions can pose a challenge in experimental design and interpretation.
Orientations Futures
Future research on 6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can focus on its potential use in combination with other anti-cancer drugs, as well as its effects on various cancer types and stages. Additionally, further studies can investigate the potential use of 6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in other disease models, such as inflammatory diseases and microbial infections.
In conclusion, 6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a promising chemical compound that has been extensively studied for its potential use in various scientific research applications. Its unique biological activities and mechanism of action make it a valuable tool in cancer research and other disease models. Future research can further explore its potential in combination with other drugs and in other disease models.
Méthodes De Synthèse
The synthesis of 6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves the reaction of 4-chloroaniline with 2-bromoacetophenone in the presence of a base, followed by cyclization with ortho-phenylenediamine. The resulting product is purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. It has been extensively studied for its potential use in cancer treatment, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Propriétés
IUPAC Name |
6-bromo-4-(4-chlorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClNO/c20-17-9-16-15(11-5-7-12(21)8-6-11)10-18(23)22-19(16)14-4-2-1-3-13(14)17/h1-9,15H,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESOEHWJIGWKHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4-methylphenyl)amino]carbonothioyl}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanamide](/img/structure/B5204587.png)

![4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide](/img/structure/B5204592.png)
![[4-(1,3-benzodioxol-5-yl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl propylcarbamate](/img/structure/B5204596.png)


![1,3-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-5-methylbenzene](/img/structure/B5204617.png)
![3-chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5204631.png)
![4-{[(4-methylphenyl)thio]methyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5204641.png)

![(3aS*,5S*,9aS*)-5-(2-furyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5204651.png)
![1-[(benzylthio)methyl]-4-nitrobenzene](/img/structure/B5204654.png)
![N~1~-(sec-butyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5204656.png)
![5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol](/img/structure/B5204682.png)